Sauroine
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Overview
Description
Sauroine is a natural product found in Phlegmariurus saururus with data available.
Scientific Research Applications
Memory Retention and Learning
Sauroine, an alkaloid from Huperzia saururus, has been studied for its effects on memory retention and learning. Research conducted on male Wistar rats using electrophysiological experiments and behavioral tests like the step-down test showed that this compound improved memory retention, significantly increasing hippocampal plasticity. This indicates this compound's potential role in enhancing memory-related processes (Vallejo et al., 2009).
Nootropic Potential
A study focused on two semisynthetic acetyl derivatives of this compound: monoacetyl this compound and diacetyl this compound (DAS). The findings revealed that DAS induced long-term potentiation (LTP) in hippocampal slices of rats in a dose-dependent manner. DAS's effects were blocked by NMDA receptor antagonists, indicating its dependence on this receptor. Moreover, DAS significantly enhanced learning abilities in the Morris Water Maze, suggesting its promise as a nootropic therapeutic drug (Vallejo et al., 2014).
Interaction with Acetylcholinesterase Enzyme
This compound's interaction with the acetylcholinesterase enzyme was studied, comparing its binding modes with other Lycopodium alkaloids and huperzine A. The combination of molecular dynamics simulations and docking methodologies indicated a favored binding in the active site for active compounds, shedding light on the molecular mechanisms of this compound's activity (Puiatti et al., 2013).
Effect on Memory Retention and Hippocampal LTP
Contrasting the positive findings, another study investigated the role of sauroxine, another alkaloid of Phlegmariurus saururus, and found that it blocked the generation of LTP and decreased memory retention in rats. This study contributes to understanding the distinct effects of different constituents of Huperzia saururus on mnemonic phenomena (Vallejo et al., 2017).
properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(2S,10S,13R,14R,16R)-13,14-dihydroxy-16-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one |
InChI |
InChI=1S/C16H25NO3/c1-10-8-14(19)15(20)9-12(18)11-4-2-6-17-7-3-5-13(15)16(10,11)17/h10-11,13-14,19-20H,2-9H2,1H3/t10-,11-,13-,14-,15-,16?/m1/s1 |
InChI Key |
QEPJAONUSMWROH-BAQXZKPRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2(CC(=O)[C@@H]3C14[C@@H]2CCCN4CCC3)O)O |
Canonical SMILES |
CC1CC(C2(CC(=O)C3C14C2CCCN4CCC3)O)O |
synonyms |
sauroine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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